molecular formula C12H13FN6OS B239839 N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea

N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea

Cat. No.: B239839
M. Wt: 308.34 g/mol
InChI Key: MYPOTGBZOJBPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea is a synthetic compound with the molecular formula C11H12FN5O. It is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical research. The compound is known for its unique structure, which includes a fluorine atom and a tetrazole ring, making it a subject of interest for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring is synthesized by reacting propylamine with sodium azide under acidic conditions. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation, but the presence of the fluorine atom and tetrazole ring plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(1-propyl-1H-tetrazol-5-yl)benzamide
  • 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid
  • 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Uniqueness

N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea is unique due to its specific structure, which includes a fluorine atom and a tetrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

Molecular Formula

C12H13FN6OS

Molecular Weight

308.34 g/mol

IUPAC Name

4-fluoro-N-[(2-propyltetrazol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C12H13FN6OS/c1-2-7-19-17-11(16-18-19)15-12(21)14-10(20)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H2,14,15,17,20,21)

InChI Key

MYPOTGBZOJBPJW-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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